molecular formula C23H21N3O6 B3298971 N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898456-36-5

N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B3298971
CAS No.: 898456-36-5
M. Wt: 435.4 g/mol
InChI Key: ITDWEJWMANLALR-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound that features a nitrophenyl group, a tetrahydroquinoline moiety, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Tetrahydroquinoline Moiety: This step might involve a nucleophilic substitution reaction.

    Attachment of the Nitrophenyl Group: This can be done through a nitration reaction followed by coupling with the pyran derivative.

    Final Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs and affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide: Similar structure with an isoquinoline moiety.

    N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)propionamide: Similar structure with a propionamide group.

Uniqueness

N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline moiety, in particular, may offer unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c27-21-12-19(13-25-11-3-5-16-4-1-2-6-20(16)25)31-14-22(21)32-15-23(28)24-17-7-9-18(10-8-17)26(29)30/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDWEJWMANLALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Reactant of Route 2
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N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Reactant of Route 3
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N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-nitrophenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroquinolin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

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